molecular formula C16H15F3N2O3S B2794598 4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine CAS No. 1351615-10-5

4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine

Cat. No.: B2794598
CAS No.: 1351615-10-5
M. Wt: 372.36
InChI Key: KVGODWHPJMVCGT-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyridin-3-ylsulfonyl group and a 4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridin-3-ylsulfonyl Intermediate: This step involves the sulfonylation of pyridine using a sulfonyl chloride derivative under basic conditions.

    Formation of the 4-(trifluoromethyl)phenyl Intermediate:

    Coupling Reaction: The final step involves the coupling of the pyridin-3-ylsulfonyl intermediate with the 4-(trifluoromethyl)phenyl intermediate in the presence of a morpholine ring, typically under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or the pyridine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, such as inhibition of enzymes in medicinal chemistry or electron transport in materials science.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-ylsulfonyl)-2-phenylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Pyridin-3-ylsulfonyl)-2-(4-methylphenyl)morpholine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is unique due to the presence of both the sulfonyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.

Properties

IUPAC Name

4-pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c17-16(18,19)13-5-3-12(4-6-13)15-11-21(8-9-24-15)25(22,23)14-2-1-7-20-10-14/h1-7,10,15H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGODWHPJMVCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CN=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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